Home > Products > Screening Compounds P64969 > 3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-phenylpyridazine
3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-phenylpyridazine - 1049214-92-7

3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-phenylpyridazine

Catalog Number: EVT-6667479
CAS Number: 1049214-92-7
Molecular Formula: C21H19BrN4O
Molecular Weight: 423.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(Adamantan-1-yl)-3-[(4-{[2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione

  • Compound Description: This compound features an adamantane group, a piperazine ring substituted with a trifluoromethylphenylmethyl group, and an oxadiazole-thione moiety. []

N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and 1-(2-(substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-ones

  • Compound Description: This series of compounds incorporates a nitroimidazo[1,2-b]pyridazine scaffold connected to a piperazine ring, with various substituents. They demonstrated antimicrobial activity in studies against Escherichia coli, Bacillus cereus, and Candida albicans. Molecular docking studies indicated interactions with the BAX protein. []

8-{4-[(6-Phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochloride

  • Compound Description: This compound exists as a hydrochloride salt and contains a quinolinone core, a piperazine ring linked to a phenylpyridine moiety, and a hydrochloride salt form. []

N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides

  • Compound Description: This series features a benzothiazole group connected to a piperazine ring via a propionamide linker, with various substituents on the piperazine. These compounds demonstrated activity as acetylcholinesterase (AChE) inhibitors and in reducing amyloid-beta (Aβ) aggregation, suggesting potential for Alzheimer's disease treatment. []

1-{4-[3-Fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500)

  • Compound Description: GNE-3500 is a potent and selective retinoic acid receptor-related orphan receptor C (RORc) inverse agonist. It features a complex structure with a thiazinane ring, a piperazine ring, and a phenyl ring, and is designed for oral bioavailability. []

6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79) and Derivatives

  • Compound Description: SN79 and its derivatives are benzoxazolone-based compounds that target sigma-2 receptors. These compounds exhibit cytotoxic effects in tumor cells and influence cellular metabolism. []

1-{3-[4-(4-Fluorophenyl)piperazin-1-yl]propyl}-1H-indole

  • Compound Description: This compound combines an indole core with a piperazine ring linked via a propyl chain to a fluorophenyl group. Density functional theory (DFT) studies were conducted to analyze its structural and electronic properties. []
  • Compound Description: This series involves an isoquinoline scaffold with a methylpiperazine substituent. Variations in heteroaromatic groups at the C-3 position significantly influence their anticancer activity. []

8-Chloro-7-(4-(3-chloropropanoyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

  • Compound Description: This compound is a fluoroquinolone derivative, characterized by a quinolone core, a piperazine ring with a chloropropanoyl substituent, and a carboxylic acid group. It shows potent antibacterial activity comparable to clinafloxacin. []

(1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol

  • Compound Description: This compound, derived from Prottremin, incorporates a cyclohexenol ring system with a piperazine substituent linked to an isopropylbenzyl group. It is investigated for potential antiparkinsonian activity. []

S 18126 ([2-[4-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl])

  • Compound Description: S 18126 is a benzoindane derivative with high affinity for dopamine D4 receptors. It includes a piperazine ring linked to a dihydrobenzodioxin moiety. []

(E)-1-{4-(Bis(4-methoxyphenyl)methyl)piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one

  • Compound Description: This compound features a chalcone core structure (a propenone linker between two aromatic rings), a piperazine ring connected to a bis(methoxyphenyl)methyl group, and a chlorophenyl ring. It exhibits anti-ischemic activity in vivo, potentially by prolonging survival time in mice models of acute cerebral ischemia. []

6-Substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines

  • Compound Description: This series revolves around a cinnoline scaffold with a methyl group and an arylpiperazine substituent. These compounds are explored for their potential antifungal properties. []
  • Compound Description: SN79 is a benzoxazolone derivative that acts as a cocaine antagonist. It exhibits affinity for sigma receptors and serotonin receptors and influences cocaine-induced behaviors in rodents. []

WS-50030 [7-{4-[3-(1H-Inden-3-yl)propyl]piperazin-1-yl}-1,3-benzoxazol-2(3H)-one]

  • Compound Description: WS-50030 is a benzoxazolone-based compound that functions as a dopamine D2 receptor partial agonist and a serotonin reuptake inhibitor. It has demonstrated antipsychotic-like and antidepressant-like effects in preclinical models. []

3-[4-(2-Hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one

  • Compound Description: This compound is a potent and selective inhibitor of phosphodiesterase 5 (PDE5) and has demonstrated blood pressure-lowering effects. []
  • Compound Description: This series of compounds is characterized by a quinazolinone core, a piperazine ring linked to a phenylacetic acid ester, and variations in aryl substitutions on the quinazolinone ring. []

5-(4-N-Alkyl-piperazin-1-yl)-1-benzofuran-2-yl)-3-substituted phenyl propenone Derivatives

  • Compound Description: This series comprises benzofuran-chalcone hybrids with a piperazine ring linked to the benzofuran moiety via a propenone linker. They have shown weak to moderate antibacterial activity. []

4(6)-{2-[4-(2,3,4-Trimethoxybenzyl)piperazin-1-yl]-2-oxoethoxy}-aroylguanidine Derivatives

  • Compound Description: These derivatives feature a guanidine core, a piperazine ring, and an aroyloxy linker with trimethoxybenzyl substitution. These compounds showed Na+/H+ exchanger-1 (NHE1) inhibitory activity. []

[O-Methyl-11C]4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propoxy]-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

  • Compound Description: This radiolabeled compound targets the 5-HT1A receptor and was investigated as a potential positron emission tomography (PET) ligand but showed limited success due to a lack of specific binding. []

8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-4H-[1,2,3]triazolo[4,5-c]quinolin-4-one (CQ211)

  • Compound Description: CQ211 acts as a highly potent and selective inhibitor of RIOK2, a kinase implicated in cancer cell proliferation. []

3-Nitro-4-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}-benzoylguanidine Tartrate (TG-6)

  • Compound Description: TG-6 is a benzoylguanidine derivative that exhibits protective effects against myocardial ischemia-reperfusion injury in rat models, potentially through its antioxidant properties. []

1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(6-oxo-3,4-diphenyl-1,6-dihydropyridazin-1-yl)propan-1-one

  • Compound Description: This compound features a pyridazinone core, a piperazine ring substituted with a chlorophenyl group, and a propanone linker connecting it to a diphenyl-substituted pyridazinone moiety. []

3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine

  • Compound Description: This compound features a pyridazine ring substituted with a chlorophenoxypropylpiperazinyl group. []

3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine

  • Compound Description: This compound contains a pyridazine ring substituted with a trifluoromethylphenylpiperazinyl group. []

3-(4-Piperazin-1-yl-phenyl)-s-triazolo[3,4-b][1,3,4]thiadiazole Hydrochlorides

  • Compound Description: This series involves a triazolothiadiazole core linked to a phenylpiperazine moiety, synthesized as hydrochloride salts. These compounds exhibited promising in vitro antibacterial activity. []
  • Compound Description: AZD5305 is a potent and selective PARP1 inhibitor and PARP1-DNA trapper, designed for potential anticancer therapy, particularly in tumors with BRCA mutations. []

Bis[4-(3-carboxy-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydroquinolin-7-yl)piperazin-1-ium] Benzene-1,4-dicarboxylate

  • Compound Description: This complex features two fluoroquinolone units linked to a piperazine ring, which is further connected to a benzene-1,4-dicarboxylate moiety. []

3-(2-Chlorobenzyl)-7-[4-(2-chlorobenzyl)piperazin-1-yl]-5,6,8-trifluoro-3H-quinazolin-4-one

  • Compound Description: This compound incorporates a quinazolinone core with trifluoro substitutions, a piperazine ring substituted with a chlorobenzyl group, and an additional chlorobenzyl substituent on the quinazolinone ring. []
  • Compound Description: This series focuses on unfused heterobiaryls with piperazine substituents, aiming to develop 5-HT7 receptor antagonists. []
  • Compound Description: These derivatives consist of a thienopyridine core linked to a piperazine ring via a methanone bridge, with various aryl substitutions on the piperazine. []
  • Compound Description: This complex structure features two naphthyridine units linked to piperazine rings, which are further bridged by an adipate group. The compound also exists as a tetrahydrate. []
  • Compound Description: This compound features a thiourea group connecting a benzothiazole moiety to a bromobenzoyl group. []
  • Compound Description: This compound features a pyridazine ring with a benzodioxol substituent and a cyclopropylpiperazinyl group. It acts as a histamine H3 receptor antagonist. []

2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941)

  • Compound Description: GDC-0941 is a thienopyrimidine derivative that functions as a potent, selective, and orally bioavailable inhibitor of class I PI3 kinase, making it a potential candidate for cancer treatment. []
  • Compound Description: This series involves pyrrolidine-2,5-dione acetamide derivatives with benzhydryl or sec-butyl groups. These compounds are explored for their anticonvulsant activity. []
  • Compound Description: FMPD is a potential antipsychotic drug candidate that exhibits high affinity for dopamine D2, 5-HT2A, and 5-HT6 receptors. []

2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690)

  • Compound Description: GLPG1690 is an autotaxin inhibitor currently under clinical evaluation for treating idiopathic pulmonary fibrosis. []
  • Compound Description: AZD5153 is a bivalent bromodomain and extraterminal inhibitor designed as an anticancer agent. []

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide Hydrochloride (K-604)

  • Compound Description: K-604 is an acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor, currently under clinical investigation. It exhibits aqueous solubility and good oral absorption. []
  • Compound Description: This complex structure comprises a fluoroquinolone unit linked to a piperazine ring, which is further associated with a 4-carboxybenzoate and benzene-1,4-dicarboxylic acid. []

1[-(3-Chlorophenyl)piperazin-1-yl]-3-[oxy(4-acetamidophenyl]propane

  • Compound Description: This compound incorporates a piperazine ring linked to a chlorophenyl group and an acetamidophenyl group through a propane linker. It is described as a potent antihypertensive agent. []
  • Compound Description: This compound is a non-peptidomimetic antagonist of inhibitor of apoptosis proteins (IAPs), specifically targeting cIAP1 and XIAP, and is under investigation as a potential anticancer therapeutic. []
  • Compound Description: This series of compounds is characterized by a 2-alkoxyphenylcarbamic acid scaffold connected to a piperazine ring substituted with various phenyl groups. These compounds were evaluated for their in vitro antioxidant properties. []

3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl)-N-methyl-amino)-phenylamino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone

  • Compound Description: This compound features an indolinone core with a complex substituent including a piperazine ring. It has been studied for its potential in treating angiogenic eye diseases. []
Overview

3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-phenylpyridazine is a synthetic compound that belongs to the class of heterocyclic compounds. This compound features a piperazine ring, which is a common motif in many pharmaceutical agents due to its ability to interact with various biological targets. The presence of the bromobenzoyl and phenyl groups enhances its potential activity, making it a subject of interest in medicinal chemistry.

Source

This compound can be synthesized through various chemical reactions involving starting materials that include piperazine derivatives and substituted pyridazines. Research into its synthesis and applications is ongoing, with potential implications in treating various diseases, particularly those related to the central nervous system.

Classification

3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-phenylpyridazine can be classified under:

  • Chemical Class: Heterocyclic compounds
  • Sub-class: Piperazine derivatives
  • Potential Applications: Medicinal chemistry, particularly in drug development for neurological disorders.
Synthesis Analysis

Methods

The synthesis of 3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-phenylpyridazine typically involves several key steps:

  1. Formation of the Piperazine Ring: This can be achieved through the reaction of 1,4-dichlorobutane with piperazine in an appropriate solvent.
  2. Bromobenzoylation: The piperazine derivative is then treated with 3-bromobenzoyl chloride under basic conditions to introduce the bromobenzoyl group.
  3. Pyridazine Formation: The final step involves cyclization with a suitable phenyl-pyridazine precursor, often utilizing coupling agents or catalysts to facilitate the reaction.

Technical Details

The reactions may require specific conditions such as temperature control and inert atmosphere to prevent side reactions. Analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are typically employed to confirm the structure and purity of the final product.

Molecular Structure Analysis

Structure

The molecular structure of 3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-phenylpyridazine consists of:

  • A piperazine ring
  • A bromobenzoyl substituent at one position
  • A phenyl group attached to a pyridazine core

Data

The molecular formula is C18H18BrN3C_{18}H_{18}BrN_3 with a molecular weight of approximately 372.26 g/mol. The compound's structure can be visualized using molecular modeling software, which helps in understanding its spatial arrangement and potential interactions with biological targets.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions due to its functional groups:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, potentially leading to new derivatives.
  • Cyclization Reactions: Can undergo further cyclization to form more complex heterocycles.

Technical Details

The reactivity of the bromobenzoyl group makes it a versatile intermediate for further chemical modifications, allowing for the exploration of structure-activity relationships in medicinal chemistry.

Mechanism of Action

Process

The mechanism of action for 3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-phenylpyridazine is not fully elucidated but may involve:

  1. Receptor Binding: Interaction with specific receptors in the central nervous system, potentially influencing neurotransmitter systems.
  2. Inhibition of Enzymatic Activity: Possible inhibition of enzymes related to disease pathways, particularly those involved in neurodegenerative processes.

Data

Research indicates that compounds with similar structures often exhibit activity against certain types of cancer and neurological disorders, suggesting that this compound could have therapeutic potential.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Melting Point: Specific melting point data needs to be determined experimentally but is generally expected to fall within common ranges for similar compounds.

Chemical Properties

  • Solubility: Likely soluble in organic solvents; solubility in water may vary based on pH.
  • Stability: Stability under various conditions (light, heat, moisture) should be evaluated for practical applications.
Applications

Scientific Uses

3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-phenylpyridazine has potential applications in:

  • Drug Development: As a lead compound for developing new therapeutics targeting neurological disorders or cancers.
  • Research Tool: For studying receptor interactions and mechanisms related to piperazine derivatives.

Research continues into its efficacy and safety profiles, which are crucial for advancing this compound into clinical applications.

Properties

CAS Number

1049214-92-7

Product Name

3-[4-(3-bromobenzoyl)piperazin-1-yl]-6-phenylpyridazine

IUPAC Name

(3-bromophenyl)-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methanone

Molecular Formula

C21H19BrN4O

Molecular Weight

423.3 g/mol

InChI

InChI=1S/C21H19BrN4O/c22-18-8-4-7-17(15-18)21(27)26-13-11-25(12-14-26)20-10-9-19(23-24-20)16-5-2-1-3-6-16/h1-10,15H,11-14H2

InChI Key

WUJNRROYOKLQKB-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Br

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.